4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde
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Overview
Description
4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde is an organic compound that belongs to the class of aryloxy aldehydes It is characterized by the presence of a chloro and trifluoromethyl group attached to a phenoxy benzaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde typically involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with a suitable phenolic compound under high temperature and inert atmosphere conditions. For instance, one method involves reacting 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol at 130°C for 24 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve phase-transfer catalysis techniques. A crown-ether phase transfer catalyst can be used to promote the reaction, and the chemical equilibrium is maintained by removing water generated in the system using toluene. The reaction is carried out in a dimethylsulfoxide/toluene mixed solvent at temperatures ranging from 130°C to 175°C .
Chemical Reactions Analysis
Types of Reactions
4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of the chloro group with a nucleophile.
Electrophilic Aromatic Substitution: The compound can undergo nitration, sulfonation, and halogenation reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar aprotic solvent.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
Nucleophilic Substitution: Products include substituted phenoxybenzaldehydes.
Electrophilic Substitution: Products include nitro, sulfonyl, or halogenated derivatives.
Oxidation: The major product is 4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid.
Reduction: The major product is 4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzyl alcohol.
Scientific Research Applications
4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Used in the study of chemical substitutions and their effects on interfacial interactions.
4-Chloro-2-(trifluoromethyl)aniline: An intermediate in organic synthesis with similar functional groups.
2-Chloro-4-fluorotrifluoromethylbenzene: Used as a solvent and catalyst in chemical processes.
Uniqueness
4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various applications.
Properties
IUPAC Name |
4-[2-chloro-4-(trifluoromethyl)phenoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-7-10(14(16,17)18)3-6-13(12)20-11-4-1-9(8-19)2-5-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDFDWBVSLBKDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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